molecular formula C20H21N5O2S2 B2959644 N-(4-ACETYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1359473-75-8

N-(4-ACETYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

Cat. No.: B2959644
CAS No.: 1359473-75-8
M. Wt: 427.54
InChI Key: YKPOBSYMQMYICW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, which are critical drivers in various oncogenic pathways. Its mechanism of action involves targeting the ATP-binding site of these receptors, thereby inhibiting autophosphorylation and subsequent downstream signaling through the MAPK/ERK and PI3K/Akt pathways , leading to the suppression of tumor cell proliferation and the induction of apoptosis. This compound is primarily utilized in preclinical research to investigate the pathophysiology of EGFR/HER2-driven cancers, such as non-small cell lung cancer, breast cancer, and glioblastoma. Its research value is underscored by its application in studying mechanisms of oncogenic resistance and in developing next-generation therapeutic strategies to overcome resistance to first-generation EGFR inhibitors . Researchers employ this inhibitor in cell-based assays and in vivo models to delineate signaling cascades, evaluate combination therapies, and validate novel targets within the receptor tyrosine kinase network.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-13(26)14-5-7-15(8-6-14)23-16(27)11-28-19-17-18(21-12-22-19)24-20(29-17)25-9-3-2-4-10-25/h5-8,12H,2-4,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPOBSYMQMYICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine moiety and the acetylphenyl group contributes to its pharmacological profile. The molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S with a molecular weight of approximately 292.4 g/mol.

PropertyValue
Molecular FormulaC15H20N2O2S
Molecular Weight292.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, compounds modified at specific positions on the thiazolo ring have shown efficacy against various cancer cell lines, including breast and lung cancer.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of key signaling pathways such as AKT/mTOR and by reducing the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest moderate to strong activity against several bacterial strains:

  • Bacterial Strains Tested :
    • Salmonella typhi
    • Bacillus subtilis

In vitro assays demonstrated that the compound inhibits bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

The antioxidant capability of N-(4-acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide has been highlighted in several studies. The presence of electron-donating groups enhances its ability to scavenge free radicals.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate activity against bacteria
AntioxidantScavenges free radicals

Study 1: Anticancer Effects on MCF-7 Cells

A study evaluated the anticancer effects of derivatives similar to N-(4-acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 1.27 to 1.50 µM. Flow cytometry analysis confirmed that these compounds triggered apoptosis without affecting normal cells .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of compounds related to N-(4-acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide. The study revealed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) exhibit variations in core heterocycles, substituents, and functional groups, which influence their physicochemical properties and hypothetical biological activities.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Functional Groups Molecular Formula Hypothesized Properties/Applications
Target Compound Thiazolo[4,5-d]pyrimidine Acetylphenyl, sulfanyl bridge, piperidinyl Not provided Kinase inhibition, receptor modulation
Thiochrome (26) Thiazolo[3,2-a]pyrimidine Methyl groups, ethanol substituent C₁₃H₁₃N₃OS Antioxidant, solubility enhancer
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidine-propanamide Methoxymethyl, phenylpropanamide C₁₆H₂₄N₂O₂ Pharmaceutical intermediate
VU0090157 (28) Tetrahydropyrimidine Nitrobenzo[d][1,3]dioxol, cyclopentyl ester C₂₀H₂₁N₃O₇ CNS modulation (speculative)
N-(3,5-Dimethylphenyl)-2-(4-(2-((2,6-Dioxo-4-p-tolylcyclohexylidene)methylamino)ethyl)piperazin-1-yl)acetamide Piperazine-acetamide Cyclohexylidene, dimethylphenyl, dioxo groups C₃₁H₃₇N₅O₃ Potential anticancer or anti-inflammatory

Key Structural and Functional Insights

Core Heterocycle Differences :

  • The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from Thiochrome’s thiazolo[3,2-a]pyrimidine and VU0090157’s tetrahydropyrimidine . These variations alter electronic distribution and steric environments, impacting binding affinity to biological targets .

The sulfanyl bridge may confer redox activity or stability, contrasting with Thiochrome’s ethanol group, which increases hydrophilicity .

Piperidine/Piperazine Moieties :

  • The target’s piperidinyl group and the piperazine in both facilitate hydrogen bonding, but the latter’s cyclohexylidene substituent introduces conformational rigidity, possibly affecting receptor selectivity .

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